molecular formula C9H9ClINO B1454597 5-chloro-2-iodo-N,N-dimethylbenzamide CAS No. 1369848-47-4

5-chloro-2-iodo-N,N-dimethylbenzamide

Cat. No.: B1454597
CAS No.: 1369848-47-4
M. Wt: 309.53 g/mol
InChI Key: HUAQBBSIRNUZDY-UHFFFAOYSA-N
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Description

5-chloro-2-iodo-N,N-dimethylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-iodo-N,N-dimethylbenzamide typically involves the iodination and chlorination of N,N-dimethylbenzamide. The process may include the following steps:

    Chlorination: The addition of a chlorine atom to the benzamide ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Where the chlorine or iodine atoms can be replaced by other substituents.

    Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the chlorine or iodine atoms.

Scientific Research Applications

5-chloro-2-iodo-N,N-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-2-iodo-N,N-dimethylbenzamide include other benzamide derivatives with different substituents on the benzene ring, such as:

  • 2-amino-5-chloro-N,N-dimethylbenzamide
  • 5-chloro-2-methyl-N,N-dimethylbenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorine and iodine substituents, which may confer unique chemical and biological properties compared to other benzamide derivatives.

Properties

IUPAC Name

5-chloro-2-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQBBSIRNUZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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